Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl oxazole-4-carboxylate with phenyl and trifluoromethyl substituents under controlled conditions. The reaction often employs palladium-catalyzed direct arylation or metal-free synthetic routes to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. The use of metal-free synthetic routes is particularly advantageous due to the reduced environmental impact and lower production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-phenyl-5-(methyl)oxazole-4-carboxylate
- Ethyl 2-phenyl-5-(chloro)oxazole-4-carboxylate
- Ethyl 2-phenyl-5-(bromo)oxazole-4-carboxylate
Uniqueness
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials and compounds .
Biological Activity
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique oxazole ring structure, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The trifluoromethyl group can increase binding affinity to specific enzymes or receptors, enhancing the compound's efficacy in biological systems.
- Cellular Pathways : The oxazole ring can participate in hydrogen bonding, influencing various cellular processes such as apoptosis and cell cycle regulation .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to DNA fragmentation and cell cycle arrest .
Table 1: Anticancer Activity Data
Compound | Cell Line | EC50 (nM) | GI50 (nM) | Mechanism of Action |
---|---|---|---|---|
This compound | DLD-1 (Colorectal) | 270 | 229 | Apoptosis via caspase activation |
Similar Oxazole Derivative | Various | Varies | Varies | Induction of apoptosis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt bacterial cell membranes and inhibit growth effectively.
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 62.5 |
Similar Oxazole Derivative | Escherichia coli | 125 |
Case Studies and Research Findings
- Study on Apoptosis Induction : A study demonstrated that this compound effectively induced apoptosis in human colorectal cancer cells, with significant tumor growth inhibition observed in xenograft models .
- Antibacterial Efficacy : Another investigation highlighted the compound's ability to inhibit biofilm formation in Enterococcus faecium, showcasing its potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl moiety could enhance biological activity, suggesting pathways for future drug development .
Properties
IUPAC Name |
ethyl 2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-10(13(14,15)16)20-11(17-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAFKSIPZKHMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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